molecular formula C10H9BrN2O2 B2586219 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione CAS No. 956796-80-8

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B2586219
M. Wt: 269.098
InChI Key: YSQLGMDDAXPBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The presence of a bromophenyl group suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the imidazolidine ring, with the 2-bromophenyl group and a methyl group attached at the 5-position .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electrophilic bromine atom on the phenyl ring, which could undergo nucleophilic aromatic substitution reactions . The imidazolidine ring might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and could influence its solubility .

Scientific Research Applications

Organic Synthesis and Reactivity

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione and its analogs have been explored for their reactivity and applications in organic synthesis. The reaction with Grignard reagents and Lithium dibutylcuprate, for instance, yields 1,2-addition products exclusively, indicating a distinct reactivity pattern from normal unsaturated carbonyl compounds. This characteristic makes these compounds interesting for further exploration in synthetic organic chemistry (Akeng'a & Read, 2005).

Antimicrobial Activity

The exploration of the bromophenyl variant of imidazolidine-2,4-dione has extended into the synthesis of compounds with potential antimicrobial activity. For example, certain analogs have been synthesized and demonstrated promising in vitro activities against a range of microbial pathogens. This includes derivatives designed to target specific microbial mechanisms, underscoring the potential of these compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).

Catalysis and Green Chemistry

The use of Brønsted acidic ionic liquids containing 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives as catalysts highlights their potential in promoting environmentally benign synthetic methodologies. These catalysts have been applied in the synthesis of various heterocyclic compounds, demonstrating high yields and efficiency under microwave irradiation, which aligns with the principles of green chemistry (Arya et al., 2012).

Structural Studies and Molecular Design

Structural analysis and computational studies have been conducted on derivatives of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione to understand their molecular geometry and electronic structure. These studies provide insights into the potential structure-activity relationships, facilitating the design of new compounds with desired biological activities. The findings from such studies can guide the development of novel therapeutic agents or functional materials (Sethusankar et al., 2002).

Antidepressant and Anxiolytic Activity

Some 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential antidepressant and anxiolytic activity. These studies have identified compounds that exhibit high affinity for serotonin receptors, demonstrating the therapeutic potential of these derivatives in mental health treatment. This area of research underscores the broader pharmacological applicability of the compound beyond its core chemical interest (Czopek et al., 2010).

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science . Further studies could also investigate its reactivity and properties in more detail.

properties

IUPAC Name

5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLGMDDAXPBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

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